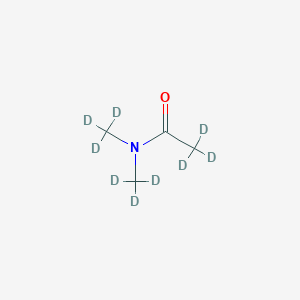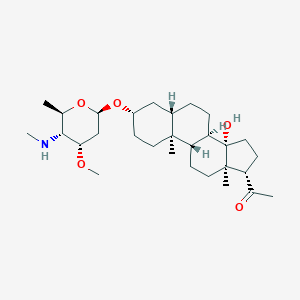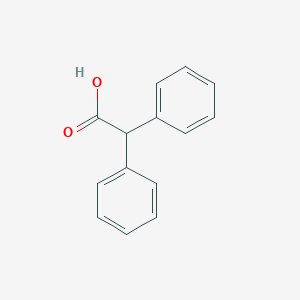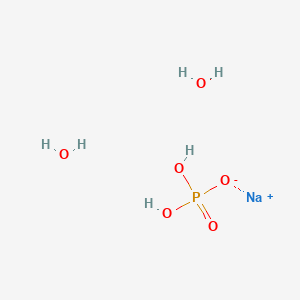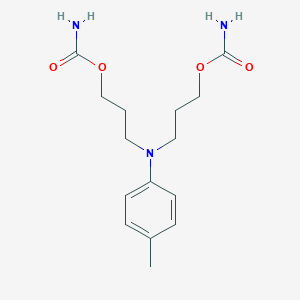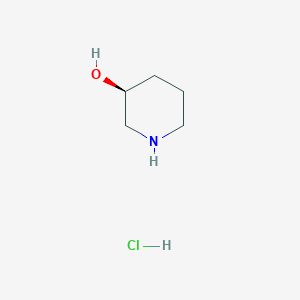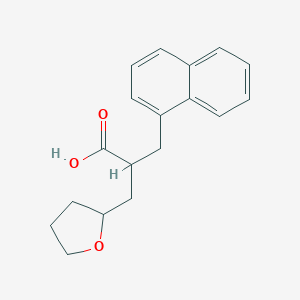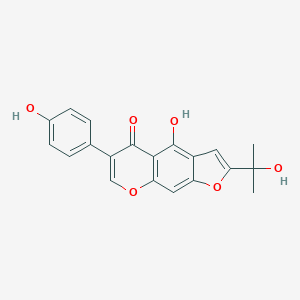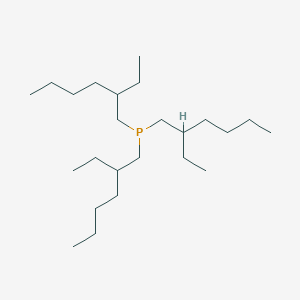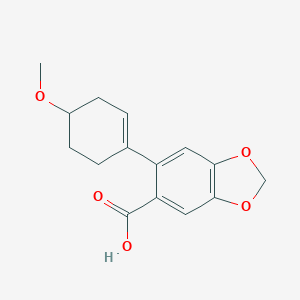
Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- is an organic compound used in various scientific research applications. It is a colorless to pale yellow liquid with a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol. This compound is synthesized through a specific method and has a unique mechanism of action that makes it an attractive substance for biochemical and physiological studies.
Wirkmechanismus
Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- works by inhibiting the activity of cytochrome P450 enzymes, particularly CYP2A6 and CYP2E1. These enzymes are responsible for the metabolism of various drugs and xenobiotics in the liver. By inhibiting their activity, this compound can alter the pharmacokinetics and pharmacodynamics of these drugs, leading to potential therapeutic benefits.
Biochemische Und Physiologische Effekte
Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- has various biochemical and physiological effects, particularly in the liver. It can alter the metabolism of various drugs and xenobiotics by inhibiting the activity of cytochrome P450 enzymes. This can lead to potential therapeutic benefits such as increased drug efficacy and reduced drug toxicity. However, this compound can also have potential side effects such as liver damage and drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- has various advantages and limitations for lab experiments. Its unique mechanism of action and biochemical effects make it an attractive substance for biochemical and physiological studies. However, its potential side effects and drug interactions must be carefully considered when using it in lab experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are various future directions for the use of piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- in scientific research. One potential direction is the development of new drugs and therapeutics based on its unique mechanism of action. Another direction is the further investigation of its potential side effects and drug interactions, particularly in the liver. Additionally, the synthesis of this compound can be optimized and improved to increase its availability for research purposes.
Synthesemethoden
Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- is synthesized through the oxidation of safrole, an organic compound commonly found in plants such as sassafras and nutmeg. The process involves the use of potassium permanganate as an oxidizing agent and sulfuric acid as a catalyst. The resulting product is then purified through a series of chemical reactions and distillation processes to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- has various scientific research applications, particularly in the field of biochemistry and physiology. It is commonly used as a substrate for the detection and measurement of cytochrome P450 activity, an enzyme responsible for the metabolism of various drugs and xenobiotics in the liver. This compound is also used as a precursor for the synthesis of other organic molecules such as coumarins and flavonoids, which have potential therapeutic applications.
Eigenschaften
CAS-Nummer |
16831-74-6 |
|---|---|
Produktname |
Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- |
Molekularformel |
C15H16O5 |
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
6-(4-methoxycyclohexen-1-yl)-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-18-10-4-2-9(3-5-10)11-6-13-14(20-8-19-13)7-12(11)15(16)17/h2,6-7,10H,3-5,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
QZBOALPGLZYWGR-UHFFFAOYSA-N |
SMILES |
COC1CCC(=CC1)C2=CC3=C(C=C2C(=O)O)OCO3 |
Kanonische SMILES |
COC1CCC(=CC1)C2=CC3=C(C=C2C(=O)O)OCO3 |
Synonyme |
6-(4-Methoxy-1-cyclohexen-1-yl)piperonylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)
